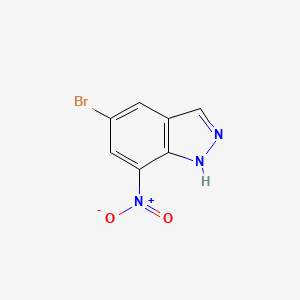

5-bromo-7-nitro-1H-indazole

Descripción general

Descripción

5-bromo-7-nitro-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 7th position on the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.

Mecanismo De Acción

Target of Action

5-Bromo-7-nitro-1H-indazole, like other indazole derivatives, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes .

Mode of Action

It is believed to interact with its targets, such as nos, and modulate their activity . This modulation can result in changes in the production of NO, thereby affecting various cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide synthase pathway . By modulating the activity of NOS, this compound can influence the production of NO, which plays a crucial role in various cellular functions, including neurotransmission, immune defense, and regulation of cell death .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its modulation of NOS activity and subsequent changes in NO production . By influencing NO levels, this compound can affect a wide range of cellular processes, potentially leading to various physiological effects .

Análisis Bioquímico

Biochemical Properties

5-Bromo-7-nitro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). This compound acts as an inhibitor of NOS, thereby reducing the production of NO. This interaction is significant as NO is involved in various physiological processes, including vasodilation, neurotransmission, and immune response .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can alter cell proliferation and survival . Additionally, it impacts gene expression by inhibiting the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of nitric oxide synthase, inhibiting its activity and reducing the production of nitric oxide . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of NOS. Additionally, this compound can modulate the activity of other enzymes and proteins by altering their conformation or binding to allosteric sites . These interactions result in changes in enzyme activity, protein-protein interactions, and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of the compound is an important factor, as it can degrade under certain conditions. Studies have shown that this compound is relatively stable at room temperature but can degrade when exposed to light or high temperatures . Over time, the degradation products can accumulate and affect the overall activity of the compound. Long-term studies have also indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are often associated with the accumulation of the compound in specific tissues and organs, leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing their activity and function. Additionally, this compound can affect metabolic flux by altering the levels of specific metabolites and intermediates in biochemical pathways . This modulation of metabolic pathways can have downstream effects on cellular function and overall physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and be transported to specific subcellular compartments . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications . These interactions can direct this compound to specific subcellular compartments, where it can exert its effects on enzyme activity, protein interactions, and cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of 5-bromo-7-nitro-1H-indazole typically begins with the preparation of the corresponding brominated and nitrated intermediates.

Cyclization: The final step involves the cyclization of the intermediates to form the indazole ring. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity while minimizing byproducts. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5-bromo-7-nitro-1H-indazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols under basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Substitution Products: Various substituted indazoles depending on the nucleophile used.

Reduction Products: Amino derivatives of indazole.

Oxidation Products: Nitroso or other oxidized derivatives of indazole.

Aplicaciones Científicas De Investigación

Chemistry: 5-bromo-7-nitro-1H-indazole is used as a building block in organic synthesis for the preparation of more complex indazole derivatives. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: Indazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a range of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. Research is ongoing to explore their use in drug development for various diseases .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other functional materials .

Comparación Con Compuestos Similares

7-nitroindazole: Similar to 5-bromo-7-nitro-1H-indazole but lacks the bromine atom. It also acts as an nNOS inhibitor.

5-bromoindazole: Lacks the nitro group but contains the bromine atom at the 5th position.

Indazole: The parent compound without any substituents.

Uniqueness: this compound is unique due to the presence of both bromine and nitro substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its dual inhibitory effects on specific enzymes make it a valuable compound for therapeutic research .

Actividad Biológica

5-Bromo-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and nitro groups at specific positions on the indazole ring. Its chemical formula is , and it has a molecular weight of 229.03 g/mol. The unique substituents contribute to its reactivity and interaction with various biological targets.

Target Enzymes and Pathways

The primary biological activity of this compound is attributed to its interaction with several key enzymes:

- Nitric Oxide Synthase (NOS) : This compound acts as an inhibitor of NOS, leading to reduced production of nitric oxide (NO), which is crucial for various physiological processes including vasodilation and neurotransmission.

- Cytochrome P450 Enzymes : It has been shown to inhibit certain cytochrome P450 enzymes, such as CYP1A2, affecting drug metabolism and potentially influencing pharmacokinetics of co-administered drugs.

Biochemical Pathways Affected

The inhibition of NOS by this compound impacts several cellular signaling pathways, notably:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway is integral in regulating cell growth, differentiation, and apoptosis. Modulation by this compound can alter cell proliferation and survival rates.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated in various cancer cell lines where it demonstrated:

- Cell Proliferation Inhibition : The compound effectively inhibited the growth of cancer cells in vitro, with IC50 values varying based on the type of cancer cell line tested.

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptotic markers in cancer cells, suggesting a potential role in cancer therapy.

Antimicrobial Activity

This compound also displays notable antimicrobial properties:

- Inhibition of Multidrug-resistant Pathogens : It has been reported to inhibit various multidrug-resistant bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Data Table: Biological Activity Summary

| Activity Type | Target/Organism | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | IC50: 10–30 µM | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | MIC: 15.625–62.5 µM | Inhibition of protein synthesis |

| Enterococcus faecalis | MIC: 62.5–125 µM | Disruption of cell wall integrity | |

| Multidrug-resistant pathogens | MIC: Variable (specific strains) | Inhibition of growth/proliferation |

Study on Anticancer Effects

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The researchers observed that the compound induced apoptosis through activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited bactericidal activity with an MIC comparable to traditional antibiotics, highlighting its potential as an alternative treatment for resistant infections .

Propiedades

IUPAC Name |

5-bromo-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGVVAXTJXNHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363242 | |

| Record name | 5-bromo-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316810-82-9 | |

| Record name | 5-Bromo-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316810-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.